molecular formula C7H4N2O6 B1591916 4-Nitropyridine-2,6-dicarboxylic acid CAS No. 63897-10-9

4-Nitropyridine-2,6-dicarboxylic acid

Cat. No. B1591916
CAS RN: 63897-10-9
M. Wt: 212.12 g/mol
InChI Key: BMTDAQKFBHYKLJ-UHFFFAOYSA-N
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Description

4-Nitropyridine-2,6-dicarboxylic acid is a chemical compound with the molecular weight of 212.12 . It is a derivative of 2,6-pyridine-dicarboxylic acid .


Synthesis Analysis

The synthesis of 4-Nitropyridine-2,6-dicarboxylic acid involves a two-step approach. Pyridine N-oxide is nitrated with HNO and H2SO to give 4-nitropyridine N-oxide, followed by reaction with PCl to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .


Molecular Structure Analysis

The InChI Code for 4-Nitropyridine-2,6-dicarboxylic acid is 1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13) .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

4-Nitropyridine-2,6-dicarboxylic acid is a solid substance that should be stored at refrigerator temperatures . .

Mechanism of Action

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting the compound in eyes, on skin, or on clothing .

Future Directions

The compound has garnered attention due to its unique physical and chemical properties . It is a key intermediate in medicinal products and has been successfully prepared from pyridine N-oxide in a two-step approach . The continuous flow methodology used in its synthesis could pave the way for the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

properties

IUPAC Name

4-nitropyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O6/c10-6(11)4-1-3(9(14)15)2-5(8-4)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTDAQKFBHYKLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30613581
Record name 4-Nitropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitropyridine-2,6-dicarboxylic acid

CAS RN

63897-10-9
Record name 4-Nitropyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30613581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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